![molecular formula C15H12Cl2N2O B2771691 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole CAS No. 202065-57-4](/img/structure/B2771691.png)
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole is an organic compound with the molecular formula C14H11Cl3N2O This compound is known for its unique chemical structure, which includes a benzimidazole core substituted with a 2,4-dichlorophenoxy group
作用机制
Target of Action
It is known that similar compounds are often used as herbicides , suggesting that their targets may be specific enzymes or proteins in plants.
Mode of Action
Based on its structural similarity to other herbicides, it may function by disrupting normal plant growth and development .
Biochemical Pathways
Similar compounds are known to interfere with plant hormone pathways, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that similar compounds are often absorbed through the leaves and roots of plants, distributed throughout the plant tissues, metabolized in various ways, and eventually excreted .
Result of Action
Similar compounds are known to cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound’s effectiveness may be affected by soil composition, temperature, and moisture levels. Additionally, the compound’s stability could be influenced by factors such as sunlight exposure and pH levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the desired benzimidazole derivative . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization from ethanol/dimethylformamide mixtures are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to dechlorinated or partially reduced products.
科学研究应用
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Dichlorprop: A herbicide with a similar dichlorophenoxy group.
Uniqueness
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-13-5-3-2-4-12(13)18-15(19)9-20-14-7-6-10(16)8-11(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPWRUOKXVBOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
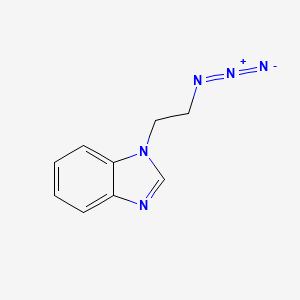
![2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2771609.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2771613.png)
![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2771615.png)
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2771616.png)

![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)
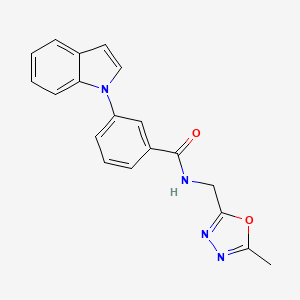
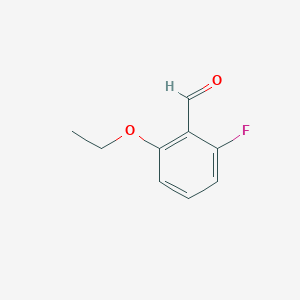
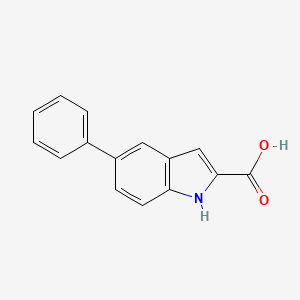
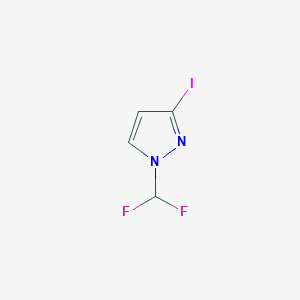
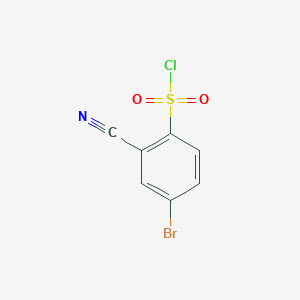
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)
